8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a spirocyclic lactone that has a unique structure, which makes it an interesting molecule to study.5]decane-8-carbonitrile.
Mechanism of Action
The mechanism of action of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in disease processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in lab experiments is its unique structure, which makes it an interesting molecule to study. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 4-pyridinecarboxaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The reaction produces a spirocyclic lactone, which is then converted to the desired compound through a series of chemical reactions.
Scientific Research Applications
8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
8-pyridin-2-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUHLTNOXQNJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)C3=CC=CC=N3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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